5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by a naphthalene ring system with a ketone group at the first position and a 2-methylpropoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the alkylation of 1-tetralone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylpropoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one depends on its interaction with specific molecular targets. For instance, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Tetralone: A precursor in the synthesis of 5-(2-Methylpropoxy)-1,2,3,4-tetrahydronaphthalen-1-one.
2-Methylpropyl Bromide: Used in the alkylation step of the synthesis.
Naphthalenones: A class of compounds with similar structural features.
Uniqueness
This compound is unique due to the presence of the 2-methylpropoxy group, which can impart distinct chemical and physical properties compared to other naphthalenones
Properties
IUPAC Name |
5-(2-methylpropoxy)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10(2)9-16-14-8-4-5-11-12(14)6-3-7-13(11)15/h4-5,8,10H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSNFPTXDSZNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC2=C1CCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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